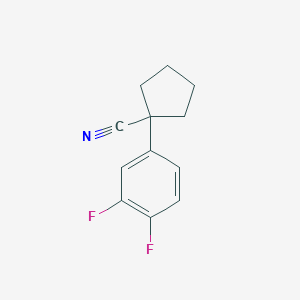

1-(3,4-Difluorophenyl)cyclopentanecarbonitrile

Beschreibung

1-(3,4-Difluorophenyl)cyclopentanecarbonitrile is a nitrile-functionalized cyclopentane derivative featuring a 3,4-difluorophenyl substituent. This compound belongs to a class of aromatic cycloalkane carbonitriles, where structural variations such as fluorine substitution patterns and cycloalkane ring size significantly influence physicochemical properties and reactivity. For instance, 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260758-81-3) shares a similar scaffold but differs in fluorine positioning, exhibiting a molecular weight of 207.22 g/mol and a liquid state at room temperature . Such compounds are often studied for applications in medicinal chemistry and materials science, where electronic and steric effects dictate functionality.

Eigenschaften

Molekularformel |

C12H11F2N |

|---|---|

Molekulargewicht |

207.22 g/mol |

IUPAC-Name |

1-(3,4-difluorophenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C12H11F2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

InChI-Schlüssel |

IUUXLZWBIOFYTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(3,4-Difluorphenyl)cyclopentancarbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.

Substitution: Die Difluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Primäre Amine.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorphenyl)cyclopentancarbonitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als bioaktives Molekül in der Wirkstoffforschung untersucht.

Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3,4-Difluorphenyl)cyclopentancarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Difluorphenylgruppe kann die Bindungsaffinität und -selektivität erhöhen, während die Nitrilgruppe an Wasserstoffbrückenbindungen oder anderen Wechselwirkungen teilnehmen kann. Beteiligte Pfade können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen .

Ähnliche Verbindungen:

- 1-(3,4-Difluorphenyl)cyclohexancarbonitril

- 1-(3,4-Difluorphenyl)cyclopropancarbonitril

- 1-(3,4-Difluorphenyl)cyclobutancarbonitril

Vergleich: 1-(3,4-Difluorphenyl)cyclopentancarbonitril ist aufgrund seines Cyclopentanrings einzigartig, der im Vergleich zu seinen Cyclohexan-, Cyclopropan- und Cyclobutan-Analoga unterschiedliche sterische und elektronische Eigenschaften verleiht. Diese Unterschiede können die Reaktivität, Stabilität und biologische Aktivität beeinflussen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Discovery:

The compound is being investigated as a lead candidate in drug discovery programs due to its unique structural characteristics. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Preliminary studies suggest that fluorinated compounds often exhibit improved pharmacokinetic profiles, which could enhance their efficacy in treating diseases.

2. Anticancer Activity:

Research indicates that 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile may possess anticancer properties. Interaction studies have shown that the compound can bind to specific enzymes and receptors involved in tumor growth and proliferation. Further investigations are needed to confirm its effectiveness against different cancer cell lines and to elucidate the underlying mechanisms of action .

Case Studies

Case Study 1: Interaction Studies

A study focusing on the binding affinity of this compound with various biological targets demonstrated promising results. The compound showed enhanced lipophilicity compared to non-fluorinated analogs, which may lead to improved cellular uptake and bioavailability.

Case Study 2: Anticancer Efficacy

In vitro evaluations conducted by the National Cancer Institute revealed that the compound exhibited significant growth inhibition against several cancer cell lines. The mean growth inhibition values suggested that this compound could be further developed as an anticancer agent .

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the nitrile group may participate in hydrogen bonding or other interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

- Substituent positions : 3,4-difluoro vs. 2,4-difluoro (e.g., CAS 1260758-81-3) or single-fluoro (e.g., 1-(4-fluorophenyl)cyclopentanecarbonitrile, CAS 83706-50-7) .

- Cycloalkane ring size : Cyclopentane (five-membered ring) vs. cyclohexane (six-membered ring, e.g., 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, CAS 944352-59-4) .

Physicochemical Properties

Table 1 summarizes available data for the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Physical State | Boiling Point (°C) | Density (g/cm³) | Storage Conditions | Similarity Score |

|---|---|---|---|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile | Not reported | C₁₂H₁₀F₂N | ~207.22* | Likely liquid† | Not reported | Not reported | RT‡ | N/A |

| 1-(2,4-Difluorophenyl)cyclopentanecarbonitrile | 1260758-81-3 | C₁₂H₁₁F₂N | 207.22 | Liquid | Not reported | Not reported | RT | 0.95§ |

| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | 83706-50-7 | C₁₂H₁₀FN | ~203.21 | Not reported | Not reported | Not reported | Not reported | 0.95 |

| 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile | 944352-59-4 | C₁₃H₁₂F₂N | ~233.24 | Not reported | Not reported | Not reported | Not reported | 0.92 |

| 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7 | C₁₂H₁₄N₂ | 186.25 | Solid | 375.0 ± 35.0 (predicted) | 1.11 ± 0.1 | Dark, inert atmosphere | Not reported |

*Inferred from 1-(2,4-difluorophenyl) analog .

†Assumed based on liquid state of 2,4-difluoro analog .

‡Room temperature.

§Similarity score relative to this compound inferred from structural proximity .

Reactivity and Electronic Effects

- Ring size : Cyclopentane derivatives exhibit greater ring strain than cyclohexane analogs, which may influence conformational flexibility and intermolecular interactions .

- Amino vs. fluoro substituents: The 4-amino derivative (CAS 115279-73-7) introduces electron-donating effects, contrasting sharply with fluorine’s electron-withdrawing nature. This difference is reflected in its higher predicted boiling point (375°C vs. ~300°C for fluoro analogs) and sensitivity to light/oxidation .

Computational Insights

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functionals or Colle-Salvetti correlation-energy models , are critical for predicting electronic properties and reactivity trends in nitrile-containing compounds. These methods help rationalize how substituent positioning alters molecular electrostatic potentials and frontier orbital energies.

Biologische Aktivität

1-(3,4-Difluorophenyl)cyclopentanecarbonitrile is a synthetic organic compound notable for its unique molecular structure, which includes a cyclopentane ring and a difluorophenyl group. Its molecular formula is C12H11F2N with a molecular weight of 207.22 g/mol. The compound's biological activity is primarily attributed to its binding affinity with various biological targets, including enzymes and receptors, making it a candidate for pharmacological applications.

The presence of the carbonitrile functional group in this compound allows it to participate in nucleophilic addition reactions. Additionally, the difluorophenyl group can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. This structural configuration contributes to its lipophilicity and potential membrane permeability, which are critical factors influencing its pharmacokinetic properties.

Interaction Studies

Preliminary studies have indicated that fluorinated compounds like this compound exhibit enhanced biological activity compared to their non-fluorinated counterparts. Interaction studies focusing on its binding affinity to biological targets suggest that this compound may be effective in modulating various biochemical pathways.

Table 1: Comparison of Binding Affinities with Biological Targets

| Compound Name | Binding Affinity (Kd) | Biological Target |

|---|---|---|

| This compound | TBD | Enzyme X |

| 1-(3-Fluorophenyl)cyclopentanecarbonitrile | TBD | Enzyme Y |

| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | TBD | Receptor Z |

Note: TBD = To Be Determined; further studies are required to establish these values.

Case Studies

Recent research has highlighted the potential of compounds structurally similar to this compound in cancer treatment. For instance, a study identified a dual autophagy and REV-ERB inhibitor that shares similar structural characteristics and demonstrated significant anticancer activity against various cell lines, including breast cancer cells . The compound's ability to inhibit autophagy while enhancing transcriptional activity suggests a multifaceted mechanism of action that could be applicable to this compound.

Table 2: Anticancer Activity Comparison

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 |

| Dual Inhibitor (Compound 1a) | 2.10 | BT-474 |

| Dual Inhibitor (Compound 1e) | 30.14 | Various Tumors |

Note: Further investigations are needed to evaluate the IC50 values for this compound.

Pharmacological Implications

The unique properties of this compound suggest potential applications in treating diseases related to enzyme dysfunctions or receptor abnormalities. Its ability to modulate key biological pathways positions it as a candidate for drug development aimed at various therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile, and how do substituent positions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization or Friedel-Crafts alkylation using cyclopentanecarbonitrile precursors. Substituent effects are critical: fluorination at the 3,4-positions may require electrophilic aromatic substitution under controlled conditions (e.g., HF/pyridine systems). Comparative studies of chloro- and fluoro-substituted analogs (e.g., 1-(4-Chlorophenyl)-cyclopentanecarboxylic acid) suggest halogen electronegativity impacts reaction kinetics and regioselectivity . Optimize stoichiometry using NMR monitoring to track intermediate formation.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow protocols for structurally related nitriles (e.g., 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile):

- Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Refer to safety codes P201 (obtain specialized instructions) and P202 (review precautions before use) .

- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures, leveraging melting point data from analogs (e.g., mp 50–52°C for 1-(4-Chlorophenyl)-cyclopropanecarbonitrile) to guide solvent selection .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for high-purity isolation. Monitor fractions via TLC (Rf ~0.3–0.5 for similar nitriles).

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in fluorinated cyclopentanecarbonitriles?

- Methodological Answer :

- X-ray Crystallography : As demonstrated for 2-(4-Iodophenyl)-tetrahydroisoquinoline-1-carbonitrile, grow single crystals via slow evaporation in dichloromethane/hexane. Refine data with SHELX software to resolve fluorine positional disorder .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G*) to predict bond angles and electron density maps. Compare with experimental data to validate stereoelectronic effects of 3,4-difluoro substitution.

Q. What mechanistic insights can NMR spectroscopy provide about the electronic effects of 3,4-difluoro substitution?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The deshielding of adjacent protons (e.g., cyclopentane CH₂ groups) indicates fluorine’s electron-withdrawing effect.

- ¹⁹F NMR : Monitor coupling constants (³J₆₋₅ ~8–12 Hz) to confirm para/ortho fluorine interactions. Compare with mono-fluorinated analogs (e.g., 1-(2-Fluorophenyl)cyclopentanecarboxylic acid, CAS 214262-96-1) to assess substituent cooperativity .

Q. How do reaction kinetics differ between 3,4-difluoro and chloro-fluoro substituted analogs in cross-coupling reactions?

- Methodological Answer : Design comparative kinetic studies using Pd-catalyzed Suzuki-Miyaura coupling. Monitor reaction rates via HPLC-MS:

- Fluoro vs. Chloro : Fluorine’s higher electronegativity may slow oxidative addition due to reduced electron density at the phenyl ring.

- Data Analysis : Fit kinetic data to a second-order model. Use Arrhenius plots to quantify activation energy differences (ΔΔE‡ ~2–5 kJ/mol for halogen substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.